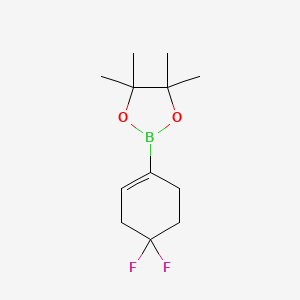

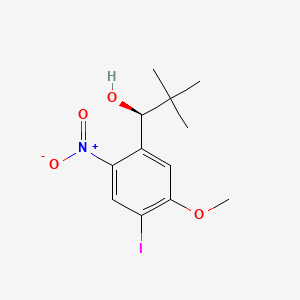

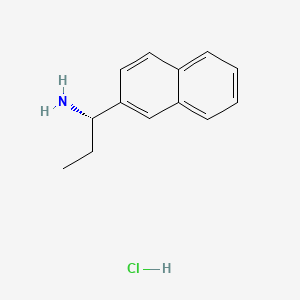

![molecular formula C9H5F3N2O2 B592028 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1620569-19-8](/img/structure/B592028.png)

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These procedures have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

The molecular weight of “this compound” is 266.61 . The InChI code is 1S/C9H5F3N2O2.ClH/c10-9(11,12)5-1-2-14-4-6(8(15)16)13-7(14)3-5;/h1-4H,(H,15,16);1H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine-based derivatives with biphenyl side chain are potential AChE inhibitors . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .Physical And Chemical Properties Analysis

The physical form of “this compound” is a light yellow solid . It should be stored at a temperature of 0-5 degrees Celsius .Applications De Recherche Scientifique

Heterocyclic Chemistry and Kinase Inhibition

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid belongs to a class of compounds with a rich background in the development of kinase inhibitors. Such compounds, including tri- and tetra-substituted imidazole scaffolds, have been synthesized as selective inhibitors of p38 MAP kinase, which plays a significant role in pro-inflammatory cytokine release. The design, synthesis, and activity studies of these inhibitors have been extensively reviewed, highlighting the importance of the imidazole scaffold in achieving high binding selectivity and potency against specific kinases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Organic Synthesis and Catalysis

The broader class of heterocyclic N-oxide molecules, to which this compound is related, has demonstrated significant potential in organic synthesis, catalysis, and medicinal applications. These compounds serve as versatile synthetic intermediates, participating in metal complex formation and catalysis, underscoring their utility in advanced chemistry and drug development investigations (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Medicinal Chemistry

Imidazo[1,2-b]pyridazine, a close relative of this compound, has been identified as a privileged scaffold in medicinal chemistry. It provides a foundation for various bioactive molecules, including successful kinase inhibitors like ponatinib. The review of structure-activity relationships (SAR) for imidazo[1,2-b]pyridazine derivatives has highlighted their potential therapeutic applications in medicine, guiding the quest for novel compounds with improved pharmacokinetics and efficacy (Garrido, Vera, Delaye, & Enguehard-Gueiffier, 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Propriétés

IUPAC Name |

7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-14-4-6(8(15)16)13-7(14)3-5/h1-4H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUWCUCNZTWTPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901179433 |

Source

|

| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620569-19-8 |

Source

|

| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620569-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.